molecular formula C14H24O12 B8058025 Dimethyl bis(hydroxymethyl)malonate

Dimethyl bis(hydroxymethyl)malonate

Cat. No. B8058025
M. Wt: 384.33 g/mol
InChI Key: MPMAOPGCMDRAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl bis(hydroxymethyl)malonate is a useful research compound. Its molecular formula is C14H24O12 and its molecular weight is 384.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl bis(hydroxymethyl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl bis(hydroxymethyl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Synthesis and Catalysis :

    • Dimethyl malonate is used as a nucleophile in nickel-catalyzed alkylation reactions of allylic acetates, demonstrating its utility in creating complex organic structures (Bricout, Carpentier, & Mortreux, 1996).
    • It's also involved in cyclization reactions leading to β-hydroxyketo esters, which have potential anticonvulsant properties (Nicholson et al., 1994).
  • Pharmaceutical and Biomedical Research :

    • Dimethyl malonate is a key intermediate in the synthesis of oligonucleotide glycoconjugates, which are important for biomedical applications (Katajisto, Heinonen, & Lönnberg, 2004).
    • It shows potential in the development of enantiomerically pure compounds with applications in drug synthesis, such as trans-cyclopentane-1,2-diamine (Luna, Alfonso, & Gotor, 2002).
  • Materials Science :

    • In the realm of materials science, dimethyl malonate derivatives have been explored as electrolyte additives for high-voltage lithium-ion batteries, showing promise in enhancing battery performance (Lyu et al., 2019).
  • Anticancer Research :

properties

IUPAC Name

dimethyl 2,2-bis(hydroxymethyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H12O6/c2*1-12-5(10)7(3-8,4-9)6(11)13-2/h2*8-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMAOPGCMDRAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)(CO)C(=O)OC.COC(=O)C(CO)(CO)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl bis(hydroxymethyl)malonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.